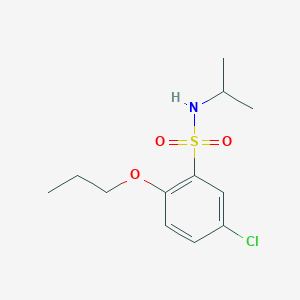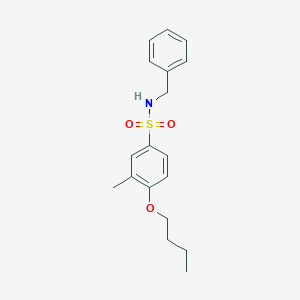
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has a wide range of scientific research applications. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Mechanism of Action
The mechanism of action of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of the enzyme's catalytic activity, which in turn leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can have a variety of physiological effects depending on the tissue or organ involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue or organ involved. Inhibition of carbonic anhydrase enzymes in the eye can result in a decrease in intraocular pressure, which has potential therapeutic applications in the treatment of glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can result in a decrease in the production of cerebrospinal fluid, which has potential therapeutic applications in the treatment of epilepsy. Inhibition of carbonic anhydrase enzymes in the kidneys can result in a decrease in the production of bicarbonate ions, which can have potential therapeutic applications in the treatment of metabolic alkalosis.
Advantages and Limitations for Lab Experiments
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selective inhibition of carbonic anhydrase enzymes, which allows for specific targeting of these enzymes in various tissues and organs. Another advantage is its stability in aqueous solutions, which allows for easy preparation of experimental solutions. One limitation is its potential toxicity at high concentrations, which requires careful dosing and monitoring in experiments. Another limitation is its potential non-specific binding to other proteins or enzymes, which can result in off-target effects.
Future Directions
There are several future directions for research on 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cancer, osteoporosis, and other diseases. Additionally, the compound's potential as a tool for studying carbonic anhydrase enzymes in various tissues and organs can be further explored.
Synthesis Methods
The synthesis of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using methods such as recrystallization or column chromatography.
properties
Molecular Formula |
C12H18ClNO3S |
|---|---|
Molecular Weight |
291.79 g/mol |
IUPAC Name |
5-chloro-N-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-7-17-11-6-5-10(13)8-12(11)18(15,16)14-9(2)3/h5-6,8-9,14H,4,7H2,1-3H3 |
InChI Key |
VJSKCPQSQCRCNK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

